Cas no 89756-62-7 (Ethanesulfonyl chloride, 2-(benzoylamino)-)
Ethanesulfonyl chloride, 2-(benzoylamino)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonyl chloride, 2-(benzoylamino)-
- 2-benzamidoethanesulfonyl chloride
- 89756-62-7
- 2-(phenylformamido)ethane-1-sulfonylchloride
- CS-0351834
- AKOS006335988
- 2-(phenylformamido)ethane-1-sulfonyl chloride
- EN300-79510
- DTXSID40712397
- 2-Benzamidoethane-1-sulfonyl chloride
-
- Inchi: 1S/C9H10ClNO3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
- InChI Key: TYMYMFPBZGPBOH-UHFFFAOYSA-N
- SMILES: ClS(CCNC(C1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 247.007
- Monoisotopic Mass: 247.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71.6A^2
Ethanesulfonyl chloride, 2-(benzoylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-79510-0.05g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 0.05g |
$624.0 | 2023-02-12 | ||
| Enamine | EN300-79510-0.1g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 0.1g |
$653.0 | 2023-02-12 | ||
| Enamine | EN300-79510-0.25g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 0.25g |
$683.0 | 2023-02-12 | ||
| Enamine | EN300-79510-0.5g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 0.5g |
$713.0 | 2023-02-12 | ||
| Enamine | EN300-79510-1.0g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 1.0g |
$743.0 | 2023-02-12 | ||
| Enamine | EN300-79510-2.5g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 2.5g |
$1454.0 | 2023-02-12 | ||
| Enamine | EN300-79510-5.0g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 5.0g |
$2152.0 | 2023-02-12 | ||
| Enamine | EN300-79510-10.0g |
2-(phenylformamido)ethane-1-sulfonyl chloride |
89756-62-7 | 10.0g |
$3191.0 | 2023-02-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422504-50mg |
2-Benzamidoethane-1-sulfonyl chloride |
89756-62-7 | 95% | 50mg |
¥16848 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422504-100mg |
2-Benzamidoethane-1-sulfonyl chloride |
89756-62-7 | 95% | 100mg |
¥14100 | 2023-04-13 |
Ethanesulfonyl chloride, 2-(benzoylamino)- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Ethanesulfonyl chloride, 2-(benzoylamino)-
Recent Advances in the Application of Ethanesulfonyl chloride, 2-(benzoylamino)- (CAS: 89756-62-7) in Chemical and Biomedical Research
Ethanesulfonyl chloride, 2-(benzoylamino)- (CAS: 89756-62-7) is a sulfonyl chloride derivative that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and biomedical research. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting enzyme inhibition and protein modification. Recent studies have explored its utility in drug discovery, chemical biology, and materials science, highlighting its potential as a multifunctional reagent.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Ethanesulfonyl chloride, 2-(benzoylamino)- in the development of covalent inhibitors for serine hydrolases. The researchers utilized this compound to introduce sulfonyl groups into target molecules, enabling selective and irreversible inhibition of enzymes involved in inflammatory pathways. The study reported a 70% increase in inhibitory activity compared to traditional sulfonylating agents, underscoring the compound's superior reactivity and specificity.
In the field of chemical biology, Ethanesulfonyl chloride, 2-(benzoylamino)- has been employed as a probe for protein labeling and modification. A 2024 paper in ACS Chemical Biology detailed its use in site-specific protein sulfonylation, a technique that allows for the precise study of protein function and interaction networks. The researchers successfully labeled lysine residues in model proteins, achieving high selectivity and minimal off-target effects. This approach opens new avenues for understanding post-translational modifications and their role in disease mechanisms.
Recent advancements in synthetic methodology have also leveraged Ethanesulfonyl chloride, 2-(benzoylamino)- for the construction of complex heterocyclic scaffolds. A 2023 study in Organic Letters reported a novel one-pot synthesis of benzothiazole derivatives using this compound as a key building block. The method exhibited excellent yields (up to 92%) and broad substrate scope, making it attractive for pharmaceutical applications. These derivatives showed promising activity against multidrug-resistant bacterial strains in subsequent biological evaluations.
From a safety and handling perspective, recent toxicological assessments of Ethanesulfonyl chloride, 2-(benzoylamino)- have provided important insights for industrial applications. A 2024 regulatory review highlighted its moderate acute toxicity (LD50 = 320 mg/kg in rats) and recommended proper personal protective equipment when handling the compound. However, its stability under standard laboratory conditions and compatibility with various solvents make it a practical choice for research and development purposes.
Looking forward, the unique chemical properties of Ethanesulfonyl chloride, 2-(benzoylamino)- (CAS: 89756-62-7) position it as a valuable tool for diverse applications in medicinal chemistry and chemical biology. Ongoing research is exploring its potential in targeted drug delivery systems and as a linker for antibody-drug conjugates. The compound's ability to introduce sulfonyl groups with high efficiency continues to drive innovation in synthetic strategies and therapeutic development.
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